molecular formula C9H12BrF2NO3S2 B6644928 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide

Cat. No.: B6644928
M. Wt: 364.2 g/mol
InChI Key: UALWCWWJFJZBBC-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, difluoroethyl and hydroxyethyl groups, and a sulfonamide moiety attached to a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide typically involves multiple steps:

    Bromination of 2-methylthiophene: The starting material, 2-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile) to yield 5-bromo-2-methylthiophene.

    Sulfonamide Formation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-bromo-2-methylthiophene-3-sulfonyl chloride.

    Amidation: The sulfonyl chloride intermediate is treated with 2,2-difluoroethylamine and 2-hydroxyethylamine under basic conditions (e.g., using triethylamine) to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for bromination and sulfonamide formation, as well as advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as heating or using a catalyst.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Sulfonamides are a well-known class of drugs, and modifications like those in this compound can lead to new treatments for infections, inflammation, or cancer.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The difluoroethyl and hydroxyethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylthiophene-3-sulfonamide: Lacks the difluoroethyl and hydroxyethyl groups, potentially less active.

    N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide: Similar structure but with chlorine instead of bromine, which can influence its chemical and biological properties.

Uniqueness

The presence of both difluoroethyl and hydroxyethyl groups, along with the bromine atom, makes 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide unique. These groups contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF2NO3S2/c1-6-7(4-8(10)17-6)18(15,16)13(2-3-14)5-9(11)12/h4,9,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWCWWJFJZBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)N(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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